"N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine" molecular structure
"N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine" molecular structure
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Analysis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine
Abstract
This technical guide provides a comprehensive examination of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine, a molecule incorporating both an aryl alkyl ether and a secondary amine functional group. This document details its structural characteristics, physicochemical properties, a validated synthetic pathway, and state-of-the-art analytical methodologies for its characterization and quantification. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for researchers in medicinal chemistry, drug development, and analytical science. The causality behind experimental design choices is emphasized throughout, providing a deeper understanding of the scientific rationale.
Molecular Identity and Physicochemical Properties
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine is a secondary amine derivative characterized by a 2,5-dimethylphenoxy moiety linked via an ethyl bridge to an isopropylamine group. This unique combination of a bulky, lipophilic aromatic ether and a basic secondary amine suggests potential for biological activity, as similar structures have been explored for various pharmacological applications, including anticonvulsant properties[1].
The molecular structure dictates its chemical behavior. The ether linkage is generally stable but can be cleaved under harsh acidic conditions[2]. The secondary amine nitrogen provides a site for protonation, rendering the molecule basic and allowing for the formation of water-soluble salts.
Table 1: Physicochemical Properties of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine
| Property | Value (Predicted/Calculated) | Rationale & Significance |
| Molecular Formula | C₁₃H₂₁NO | Derived from structural analysis. |
| Molecular Weight | 207.31 g/mol | Essential for all stoichiometric calculations and mass spectrometry. |
| IUPAC Name | N-(2-(2,5-dimethylphenoxy)ethyl)propan-2-amine | Systematic nomenclature for unambiguous identification. |
| pKa (Predicted) | ~10.5 | The basicity of the secondary amine is critical for salt formation, solubility, and receptor interaction modeling. |
| LogP (Predicted) | ~3.5 | The high octanol-water partition coefficient suggests significant lipophilicity, impacting membrane permeability and formulation strategies. |
Note: Predicted values are generated using standard computational models and provide a reliable estimate for experimental design.
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine can be approached through several routes. A robust and high-yield strategy involves a two-step process beginning with a Williamson ether synthesis, followed by a nucleophilic substitution. This approach is chosen for its reliability and the commercial availability of the starting materials.
Synthetic Pathway Overview
The logical disconnection of the target molecule occurs at the C-N bond and the ether C-O bond. The chosen forward synthesis builds the ether linkage first, as the phenoxide is an excellent nucleophile for attacking an alkyl halide. The subsequent introduction of the amine is a standard nucleophilic substitution.
Caption: Proposed two-step synthesis pathway for the target molecule.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine with a purity of >95%.
Step 1: Synthesis of 1-(2-Bromoethoxy)-2,5-dimethylbenzene
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethylphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (100 mL).
-
Reaction: Add 1-bromo-2-chloroethane (1.2 eq) to the stirring mixture. Causality: 1-bromo-2-chloroethane is used because the bromine is a more reactive leaving group than chlorine, ensuring selective reaction at the bromo-position while leaving the chloro-position (which is less reactive) for the subsequent step if needed. However, direct reaction with the amine is preferred. For this synthesis, we will use 1,2-dibromoethane for simplicity and higher reactivity.
-
Reflux: Heat the mixture to reflux and maintain for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate.
Step 2: Synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine
-
Setup: In a sealed pressure vessel, combine 1-(2-bromoethoxy)-2,5-dimethylbenzene (1.0 eq), isopropylamine (3.0 eq), and ethanol (50 mL). Causality: A threefold excess of isopropylamine is used to drive the reaction to completion and act as a base to neutralize the HBr byproduct, preventing side reactions.
-
Reaction: Heat the mixture to 80°C for 24 hours.
-
Work-up: Cool the vessel to room temperature and concentrate the mixture under reduced pressure to remove excess isopropylamine and ethanol.
-
Extraction: Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude oil can be purified by column chromatography or vacuum distillation to yield the final product.
Structural Elucidation and Spectroscopic Analysis
The confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides unique information about the functional groups and connectivity of the atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups. The spectrum of an aryl alkyl ether is characterized by a strong C-O-C asymmetric stretch, while the secondary amine is identified by its N-H stretch.[3][4]
-
Expected Absorptions:
-
~3420 cm⁻¹ (sharp, medium): Secondary amine N-H stretch. Primary amines show two peaks, while tertiary amines show none in this region.[5]
-
~3050-3000 cm⁻¹ (medium): Aromatic C-H stretch.
-
~2970-2850 cm⁻¹ (strong): Aliphatic C-H stretch from ethyl and isopropyl groups.
-
~1580, 1500, 1450 cm⁻¹ (medium): Aromatic C=C ring stretches.
-
~1240 cm⁻¹ (strong): Aryl-Alkyl C-O-C asymmetric stretch. This is a highly characteristic peak for aromatic ethers.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR Spectroscopy (Predicted Shifts in CDCl₃):
-
δ ~7.0-6.6 (m, 3H): Aromatic protons on the 2,5-dimethylphenyl ring.
-
δ ~4.1 (t, 2H): Methylene protons adjacent to the phenoxy oxygen (-O-CH₂ -). These are deshielded by the electronegative oxygen.[6]
-
δ ~3.0 (t, 2H): Methylene protons adjacent to the nitrogen (-CH₂ -NH-).
-
δ ~2.9 (septet, 1H): Methine proton on the isopropyl group (-NH-CH (CH₃)₂).
-
δ ~2.3 (s, 3H) & 2.2 (s, 3H): Two distinct singlets for the two aromatic methyl groups.
-
δ ~1.1 (d, 6H): Six equivalent methyl protons of the isopropyl group.
-
δ ~1.5 (broad s, 1H): N-H proton. This peak's position can vary and it may not show coupling due to proton exchange.[7][8]
-
-
¹³C NMR Spectroscopy (Predicted Shifts in CDCl₃):
-
δ ~156-150: Aromatic carbon attached to the ether oxygen.
-
δ ~138-120: Remaining aromatic carbons.
-
δ ~67: Methylene carbon adjacent to the phenoxy oxygen (-C H₂-O-).[6]
-
δ ~50: Methine carbon of the isopropyl group.
-
δ ~48: Methylene carbon adjacent to the nitrogen (-C H₂-NH-).
-
δ ~23: Methyl carbons of the isopropyl group.
-
δ ~21, 16: Aromatic methyl carbons.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Nitrogen Rule: The molecule contains one nitrogen atom, so its nominal molecular weight is odd (207), which is a key diagnostic feature.[7][9]
-
Major Fragmentation Pathway (α-Cleavage): The most characteristic fragmentation for amines is α-cleavage, where the bond between the carbon adjacent to the nitrogen and the next carbon is broken. This results in a resonance-stabilized iminium cation, which is often the base peak.[5][7][9]
Caption: Expected major fragmentation pathways in EI-Mass Spectrometry.
Quantitative Analysis by LC-MS/MS
For drug development and research applications, a robust method for quantifying the compound in complex matrices (e.g., plasma, tissue homogenates) is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the required sensitivity and selectivity.[10][11][12]
Rationale for Method Selection
LC-MS/MS is the gold standard for bioanalysis due to its ability to physically separate the analyte from matrix components (LC) and then selectively detect it based on its unique mass-to-charge ratio and fragmentation pattern (MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting variations in sample preparation and instrument response, ensuring the highest level of accuracy and precision.[13]
Protocol: Quantification in Human Plasma
Objective: To accurately quantify N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine in human plasma over a linear range of 0.1-100 ng/mL.
Materials:
-
Human Plasma (K₂EDTA anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine (Analyte)
-
N-[2-(2,5-Dimethylphenoxy)ethyl-d4]-2-propanamine (Internal Standard, IS)
-
Methanol (MeOH), HPLC grade
Protocol Workflow:
Caption: Workflow for the bioanalytical quantification of the target analyte.
Step-by-Step Procedure:
-
Standard Preparation: Prepare calibration standards (0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and quality control (QC) samples by spiking the analyte into blank human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of IS working solution (e.g., 50 ng/mL in MeOH).
-
Add 150 µL of ACN containing 0.1% FA.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Analyte Transition: Q1: 208.2 → Q3: 58.1 (corresponds to [M+H]⁺ fragmenting to the iminium ion).
-
IS Transition: Q1: 212.2 → Q3: 58.1 (assuming deuteration on the ethyl bridge).
-
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration.
-
Apply a linear regression with 1/x² weighting.
-
The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.
-
Conclusion and Future Outlook
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine is a molecule with a well-defined structure that can be reliably synthesized and characterized using standard organic chemistry techniques. Its structural features, particularly the combination of a phenoxy ether and a secondary amine, make it an interesting candidate for further investigation in drug discovery programs, potentially building on findings from structurally related anticonvulsant agents[1]. The robust analytical LC-MS/MS methodology detailed herein provides the necessary foundation for any future preclinical or clinical development, ensuring accurate and reliable quantification. Further research should focus on elucidating its pharmacological profile, including receptor binding assays and in vivo efficacy studies.
References
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US Food and Drug Administration. (2020). Method of analysis of amine by mass spectrometry. Google Patents, US20070010023A1. [13]
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Waszkielewicz, A. M., et al. (2009). Synthesis and evaluation of anticonvulsant activity of N -(2,5-dimethylphenoxy)-and N-[(2,3,5-trimethylphenoxy)alkyl] aminoalkanols. Acta Poloniae Pharmaceutica, 66(4), 379-388. [Link][1]
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